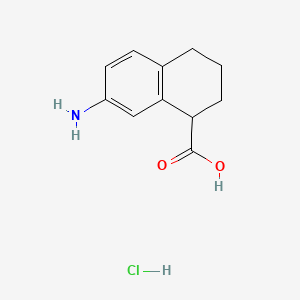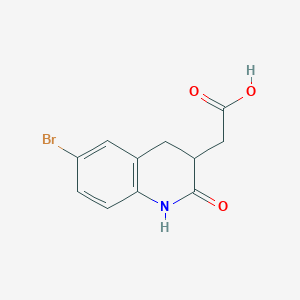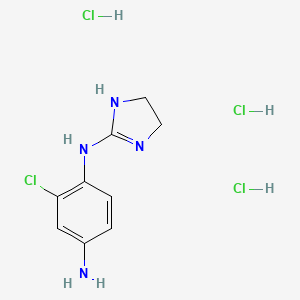![molecular formula C5H12ClO5PS B13564438 Diethyl[(chlorosulfonyl)methyl]phosphonate](/img/structure/B13564438.png)
Diethyl[(chlorosulfonyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl[(chlorosulfonyl)methyl]phosphonate is an organophosphorus compound with significant applications in organic synthesis and industrial chemistry. This compound is known for its unique reactivity and versatility, making it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl[(chlorosulfonyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with chlorosulfonylmethane under controlled conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl[(chlorosulfonyl)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Wissenschaftliche Forschungsanwendungen
Diethyl[(chlorosulfonyl)methyl]phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which diethyl[(chlorosulfonyl)methyl]phosphonate exerts its effects involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Diethyl phosphonate: A simpler analog without the chlorosulfonyl group, used in similar applications but with different reactivity.
Dimethyl methylphosphonate: Another related compound with distinct properties and uses, particularly as a flame retardant.
Uniqueness: Diethyl[(chlorosulfonyl)methyl]phosphonate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its simpler analogs .
Eigenschaften
Molekularformel |
C5H12ClO5PS |
|---|---|
Molekulargewicht |
250.64 g/mol |
IUPAC-Name |
diethoxyphosphorylmethanesulfonyl chloride |
InChI |
InChI=1S/C5H12ClO5PS/c1-3-10-12(7,11-4-2)5-13(6,8)9/h3-5H2,1-2H3 |
InChI-Schlüssel |
KIARZZYKBUQYOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CS(=O)(=O)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)









![8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane](/img/structure/B13564419.png)


